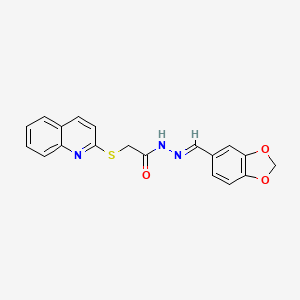![molecular formula C21H29NO4 B5542418 (1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)
(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirocyclic and azaspiro compounds typically involves multi-step organic reactions. For example, one synthesis route involves the reaction of substituted phenyl compounds with nitriles in the presence of concentrated sulfuric acid, leading to spirocyclic systems. This methodology could be adapted to synthesize compounds with similar structural features to the compound by adjusting the substituents and reaction conditions appropriately (Rozhkova et al., 2013).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro-connected cyclic systems, where two or more rings share a single common atom. X-ray crystallography studies provide insight into their envelope conformations and how substituents affect their spatial arrangement. This structural information is crucial for understanding the compound's reactivity and interactions (Chiaroni et al., 2000).
Chemical Reactions and Properties
Spirocyclic and azaspiro compounds participate in various chemical reactions, including electrophilic cyclization and the Ritter reaction. These reactions are influenced by the presence of allyl and methoxy groups, which can dictate the compounds' reactivity towards nucleophiles and electrophiles. Such reactions are essential for functionalizing the compound or further derivatization (Iqbal et al., 1991).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Stereospecific Cycloaddition Reactions : Research demonstrates the utility of related diazaspiro and oxa-diazaspiro compounds in stereospecific [3+2] cycloaddition reactions, highlighting their role in producing complex molecular structures with potential medicinal chemistry applications (Chiaroni et al., 2000).
- Ritter Reaction Synthesis : The compound's structural analogs have been synthesized through the Ritter reaction, underscoring their importance in creating spirocyclic systems and dihydroisoquinolines, which are of interest in pharmaceutical research (Rozhkova et al., 2013).
Potential Pharmacological Applications
- Antibacterial Activity : Novel spiro compounds, including 5-azaspiro derivatives, have been synthesized and evaluated for potent antibacterial activity against respiratory pathogens, indicating their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).
- Synthesis of Bicyclic σ Receptor Ligands : Studies on bicyclic σ receptor ligands, incorporating diazabicyclo[3.2.2]nonane frameworks, have demonstrated cytotoxic activity, suggesting their use as potential antitumor agents that inhibit tubulin polymerization and showcase the chemical versatility of spiro compounds in drug design (Geiger et al., 2007).
Synthetic Applications
- Enantiodivergent Synthesis : The synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3+2) cycloadditions, using related spiro compounds as intermediates, indicates their utility in creating complex chiral molecules for potential medicinal chemistry applications (Conde et al., 2015).
Propriétés
IUPAC Name |
[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-5-6-15-13-16(7-8-17(15)25-3)19(24)22-11-9-21(10-12-22)18(23)14-20(21,2)26-4/h5,7-8,13,18,23H,1,6,9-12,14H2,2-4H3/t18-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFGVTQZWMMQFZ-QUCCMNQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)


![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)


![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)